molecular formula C12H12N2 B8656944 2,5-Dimethyl-3-phenylpyrazine CAS No. 106860-97-3

2,5-Dimethyl-3-phenylpyrazine

Cat. No.: B8656944
CAS No.: 106860-97-3
M. Wt: 184.24 g/mol
InChI Key: RAIHRDUPNPUYRS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-phenylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Its structure consists of a pyrazine core substituted with methyl groups at positions 2 and 5 and a phenyl group at position 3. Pyrazines are characterized by their six-membered ring containing two nitrogen atoms at para positions, which confer unique electronic and steric properties. The phenyl substituent distinguishes it from alkyl-substituted pyrazines, influencing its physicochemical behavior and reactivity .

Properties

CAS No.

106860-97-3

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2,5-dimethyl-3-phenylpyrazine

InChI

InChI=1S/C12H12N2/c1-9-8-13-10(2)12(14-9)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

RAIHRDUPNPUYRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

a. 3-Ethyl-2,5-dimethylpyrazine

  • Molecular Formula : C₈H₁₂N₂
  • Molecular Weight : 136.19 g/mol
  • Substituents : Methyl (positions 2,5) and ethyl (position 3).
  • Used as a flavoring agent (FEMA No. 3149) .

b. 2,5-Dimethyl-3-propylpyrazine

  • Molecular Formula : C₉H₁₄N₂
  • Molecular Weight : 150.22 g/mol
  • Substituents : Methyl (positions 2,5) and propyl (position 3).
  • Properties : Retention indices (NIST) range from 1474 to 1525, indicating moderate polarity and volatility. The linear alkyl chain enhances hydrophobicity compared to branched or aromatic substituents .

c. 2,5-Dimethyl-3-isopentylpyrazine

  • Molecular Formula : C₁₁H₁₈N₂
  • Molecular Weight : 178.28 g/mol
  • Substituents : Methyl (positions 2,5) and isopentyl (position 3).

Aryl-Substituted Pyrazines

Aryl groups significantly alter electronic and structural properties:

a. 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine

  • Molecular Formula : C₂₄H₂₈N₄
  • Molecular Weight : 372.51 g/mol
  • Substituents: Dimethylamino-phenyl (positions 2,5) and methyl (positions 3,6).
  • Properties: Extended conjugation due to aryl groups enhances UV/Vis absorption, making it suitable as a chromophore in materials science. The dimethylamino group acts as an electron donor, altering redox behavior .
  • Key Difference: The phenyl group in 2,5-dimethyl-3-phenylpyrazine lacks donor substituents, likely resulting in weaker electronic delocalization compared to dimethylamino-phenyl analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling Point/Retention Index Solubility Trends
3-Ethyl-2,5-dimethylpyrazine 136.19 Methyl, Ethyl N/A Moderate polarity
2,5-Dimethyl-3-propylpyrazine 150.22 Methyl, Propyl I = 1474–1525 Hydrophobic
2,5-Dimethyl-3-phenylpyrazine (inferred) 184.24 Methyl, Phenyl Higher than alkyl analogs Low solubility in polar solvents
  • Phenyl Group Impact : Introduces rigidity and planar geometry, reducing solubility in polar solvents. The aromatic ring enables π-π interactions, which could enhance solid-state stability .

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